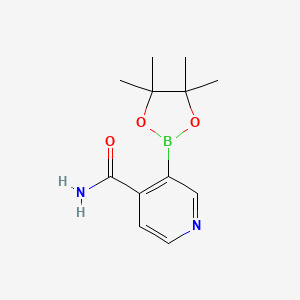

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide

説明

特性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-15-6-5-8(9)10(14)16/h5-7H,1-4H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLIRQADTAFQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601156795 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-92-9 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide typically involves the reaction of isonicotinamide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

化学反応の分析

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide undergoes several types of chemical reactions, including:

Substitution Reactions: The boron atom in the dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.

Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the reactants.

Solvents: Common solvents include acetone and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

科学的研究の応用

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects .

類似化合物との比較

Similar Compounds

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide is unique due to its isonicotinamide moiety, which imparts distinct chemical properties and potential biological activity. This makes it a valuable compound for both synthetic chemistry and potential therapeutic applications .

生物活性

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide is a compound that belongs to the class of boron-containing heterocycles. Its unique structure lends itself to various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C12H17BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 24388-23-6

The biological activity of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide is primarily attributed to its ability to form reversible covalent bonds with biomolecules. This property is essential for its role as a potential inhibitor in various enzymatic pathways.

Biological Activity Overview

The compound exhibits several notable biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of isonicotinamides can inhibit cancer cell proliferation. For example, compounds similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

- A specific study indicated that isonicotinamides can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window .

-

Antimicrobial Properties :

- Research has highlighted the effectiveness of boron-containing compounds against bacterial strains. The compound's structure allows it to interact with bacterial enzymes and disrupt their function .

- In vitro studies have reported significant inhibition of growth in resistant strains of bacteria at low concentrations .

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Safety and Toxicology

Preliminary toxicity studies indicate that the compound has a favorable safety profile when administered at therapeutic doses. In vivo studies in mice showed no significant adverse effects at doses up to 40 mg/kg . However, further studies are needed to establish long-term safety and potential side effects.

Q & A

What are the common synthetic routes for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinamide?

Level: Basic

Methodological Answer:

The synthesis typically involves:

Miyaura Borylation : Reacting an isonicotinamide derivative (e.g., halogenated precursor) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in dioxane at 80–100°C .

Purification : Column chromatography using silica gel with gradients of pentane/ethyl acetate (5:1 → 1:1) and 1% triethylamine (Et₃N) to suppress decomposition, yielding ~33–85% .

Characterization : Confirmation via ¹H/¹³C NMR, ¹¹B NMR (δ ~30 ppm for boronic ester), and mass spectrometry .

How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized to mitigate steric hindrance from the tetramethyl groups?

Level: Advanced

Methodological Answer:

- Ligand Selection : Bulky ligands like SPhos or XPhos enhance catalytic activity by reducing steric clashes .

- Solvent System : Use toluene or THF with elevated temperatures (80–110°C) to improve solubility and reaction kinetics .

- Catalyst Loading : Increase Pd catalyst loading to 5–10 mol% for challenging substrates .

- Base Optimization : Strong bases (e.g., Cs₂CO₃) in anhydrous conditions improve coupling efficiency .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ ~165 ppm) .

- ¹¹B NMR : A singlet at δ ~30 ppm confirms the boronic ester moiety .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺) validates molecular formula .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O vibration) .

How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

Level: Advanced

Methodological Answer:

- Software Tools : Use SHELXL for high-resolution refinement, leveraging constraints/restraints for disordered regions .

- Data Collection : High-resolution synchrotron data (≤0.8 Å) reduces ambiguity in electron density maps .

- Twinning Analysis : Implement TWIN/BASF commands in SHELX to model twinning, particularly for monoclinic systems .

What are the typical reaction conditions for using this compound in cross-coupling reactions?

Level: Basic

Methodological Answer:

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | DME/H₂O (3:1) | |

| Base | K₂CO₃ or Na₂CO₃ | |

| Temperature | 80–100°C, 12–24 h | |

| Yield Range | 50–85% |

What strategies are effective for purifying this compound when side products arise from boronic ester hydrolysis?

Level: Advanced

Methodological Answer:

- Chromatography : Use silica gel columns with Et₃N (1%) in eluents to stabilize the boronic ester .

- Low-Temperature Workup : Conduct reactions under N₂ and quench at 0°C to minimize hydrolysis .

- Analytical Monitoring : TLC (Rf = 0.24 in pentane/EtOAc 1:1) or HPLC (C18 column, acetonitrile/water) .

How is this compound applied in medicinal chemistry research?

Level: Basic

Methodological Answer:

- Kinase Inhibitor Probes : The boronic ester acts as a bioisostere for carboxylic acids, enhancing target binding .

- Boron Neutron Capture Therapy (BNCT) : High boron content enables selective tumor irradiation .

- Proteolysis-Targeting Chimeras (PROTACs) : Facilitates linker functionalization for E3 ligase recruitment .

How can unexpected byproducts in cross-coupling reactions be analyzed and mitigated?

Level: Advanced

Methodological Answer:

- Byproduct Identification : LC-MS/MS or GC-MS to detect homocoupling (e.g., biphenyl derivatives) .

- Oxygen Exclusion : Degas solvents and use Schlenk techniques to prevent Pd(0) oxidation .

- Isotopic Labeling : ¹⁰B/¹¹B isotopic studies to trace boronic ester decomposition pathways .

What computational methods predict the reactivity of this compound in novel reactions?

Level: Advanced

Methodological Answer:

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to assess activation barriers for Suzuki coupling .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

- Solvent Modeling : COSMO-RS to predict solubility in diverse solvent systems .

How does the electronic nature of the isonicotinamide moiety influence cross-coupling efficiency?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。